molecular formula C49H55ClN2O7 B15142440 Apoptosis inducer 3

Apoptosis inducer 3

Cat. No.: B15142440
M. Wt: 819.4 g/mol
InChI Key: FRWOZAIZMLEDQO-AQLFOJRDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Apoptosis inducer 3 is a compound known for its ability to induce programmed cell death, or apoptosis, in various cell types Apoptosis is a crucial process in maintaining cellular homeostasis and eliminating damaged or cancerous cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of apoptosis inducer 3 typically involves multi-step organic synthesis. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its apoptotic activity. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Apoptosis inducer 3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form reactive intermediates that enhance its apoptotic activity.

    Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its biological activity.

    Substitution: Substitution reactions, such as halogenation, can introduce new functional groups that enhance the compound’s ability to induce apoptosis.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives may exhibit enhanced or altered apoptotic activity.

Mechanism of Action

The mechanism of action of apoptosis inducer 3 involves the activation of specific molecular pathways that lead to programmed cell death. Key steps in this process include:

Comparison with Similar Compounds

Apoptosis inducer 3 is unique in its ability to selectively induce apoptosis in cancer cells while sparing normal cells. Similar compounds include:

Compared to these compounds, this compound offers a more targeted approach to inducing apoptosis, with potentially fewer side effects and greater efficacy in certain cancer types.

Properties

Molecular Formula

C49H55ClN2O7

Molecular Weight

819.4 g/mol

IUPAC Name

[6-(diethylamino)-9-[2-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylphenyl]xanthen-3-ylidene]-diethylazanium;chloride

InChI

InChI=1S/C49H55N2O7.ClH/c1-7-50(8-2)31-16-19-37-41(26-31)58-42-27-32(51(9-3)10-4)17-20-38(42)44(37)34-13-11-12-14-35(34)46(55)57-29-43(54)49(56)24-22-39-36-18-15-30-25-33(52)21-23-47(30,5)45(36)40(53)28-48(39,49)6;/h11-14,16-17,19-21,23,25-27,36,39,45,56H,7-10,15,18,22,24,28-29H2,1-6H3;1H/q+1;/p-1/t36-,39-,45+,47-,48-,49-;/m0./s1

InChI Key

FRWOZAIZMLEDQO-AQLFOJRDSA-M

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC(=O)[C@]5(CC[C@@H]6[C@@]5(CC(=O)[C@H]7[C@H]6CCC8=CC(=O)C=C[C@]78C)C)O.[Cl-]

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC(=O)C5(CCC6C5(CC(=O)C7C6CCC8=CC(=O)C=CC78C)C)O.[Cl-]

Origin of Product

United States

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